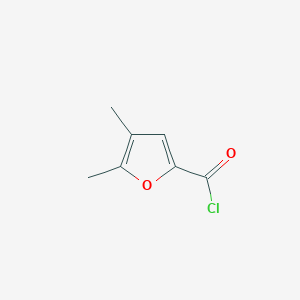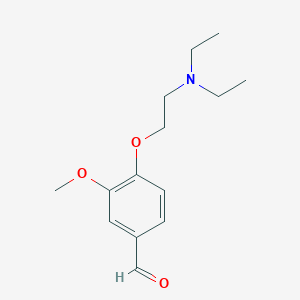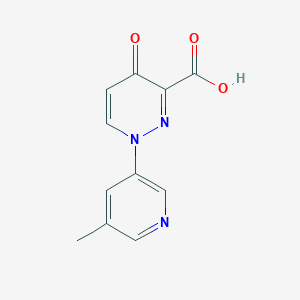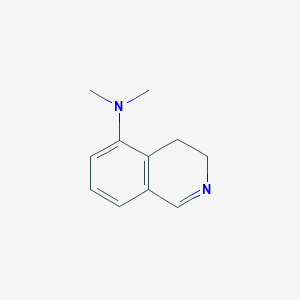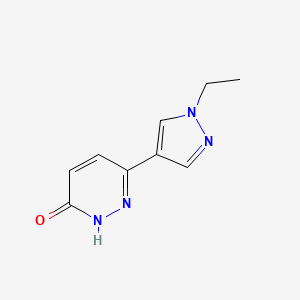
6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains both pyrazole and pyridazinone rings. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Méthodes De Préparation
The synthesis of 6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to yield the desired pyridazinone compound. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Analyse Des Réactions Chimiques
6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or pyridazinone rings. Common reagents for these reactions include alkyl halides and amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensed products.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making the compound a potential anticancer agent.
Comparaison Avec Des Composés Similaires
6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one can be compared to other similar compounds, such as:
6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and chemical reactivity.
6-(1-phenyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one: The presence of a phenyl group can significantly alter the compound’s properties, including its solubility and binding affinity to molecular targets.
6-(1-ethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline: This compound contains additional triazole and quinoline rings, which can enhance its potency and selectivity as a kinase inhibitor.
Propriétés
Formule moléculaire |
C9H10N4O |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
3-(1-ethylpyrazol-4-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H10N4O/c1-2-13-6-7(5-10-13)8-3-4-9(14)12-11-8/h3-6H,2H2,1H3,(H,12,14) |
Clé InChI |
UUXOJRJERPALOU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2=NNC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate](/img/structure/B13879800.png)
![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one](/img/structure/B13879804.png)
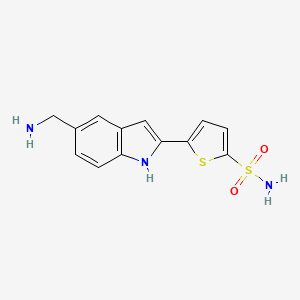
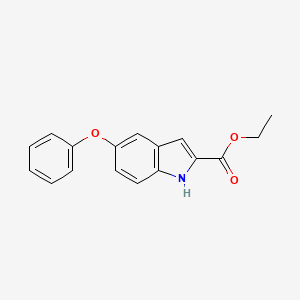
![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)
![2-[2-(4-chlorophenyl)-5-piperidin-4-yl-1H-imidazol-4-yl]pyrimidine](/img/structure/B13879831.png)
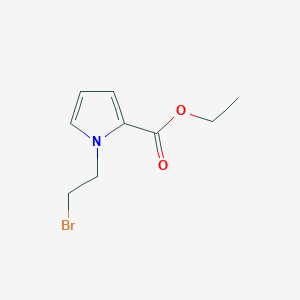
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
